3-Methyl-2-sulphonatobenzothiazolium

Description

General Context of Benzothiazolium Heterocycles in Synthetic and Materials Chemistry

Benzothiazoles are a significant class of sulfur-containing heterocyclic compounds, characterized by a molecular structure that features a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govwikipedia.org This aromatic bicyclic system is a core component in numerous marine and terrestrial natural products. nih.gov In the realm of synthetic and medicinal chemistry, benzothiazole (B30560) derivatives have garnered substantial attention due to their broad spectrum of pharmacological and biological activities. nih.govijper.org These activities include anti-cancer, anti-bacterial, anti-inflammatory, anti-diabetic, and antiviral properties, making them valuable pharmacophores in drug design. nih.govrsc.org

The synthesis of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry. ijper.org Established methods typically involve the condensation of 2-aminobenzenethiol with various carbonyl-containing substances such as aldehydes, ketones, carboxylic acids, or acyl chlorides. nih.govijper.org Beyond their medicinal applications, benzothiazole derivatives play a crucial role in materials science. They are utilized as key components in the manufacture of dyes and pigments, as imaging reagents, and in the development of fluorescence materials and electroluminescent devices. nih.govsmolecule.com Furthermore, they have long-standing industrial applications, most notably as vulcanization accelerators in the rubber industry. nih.gov

Significance of Sulfonate Functionalization in Benzothiazolium Systems for Zwitterionic Character and Solubility

The functionalization of a benzothiazolium compound with a sulfonate group (–SO₃H) is a pivotal chemical modification that imparts unique physicochemical properties. The sulfonic acid group is highly polar and acidic, which significantly enhances the water solubility of the parent molecule. evitachem.comcymitquimica.com This property is particularly advantageous for applications in aqueous systems. cymitquimica.com

When the nitrogen atom of the benzothiazole ring is quaternized (for example, through methylation to form a benzothiazolium cation) and a sulfonate group is also present on the ring, the compound can exist as a zwitterion, or inner salt. lookchem.com A zwitterion is a neutral molecule that contains both a positive and a negative charge at different locations within its structure. In this case, the positive charge resides on the quaternary nitrogen of the benzothiazolium ring, while the negative charge is on the deprotonated sulfonate group (–SO₃⁻). This dual-charge nature influences intermolecular interactions, which can affect properties like melting point and crystalline structure. rsc.org The presence of the sulfonate group has also been explored in materials science for its ability to induce the nucleation of apatite on polymer surfaces, a key process in creating biomimetic materials. nih.gov

Specific Research Focus on 3-Methyl-2-sulphonatobenzothiazolium and its Derivatives

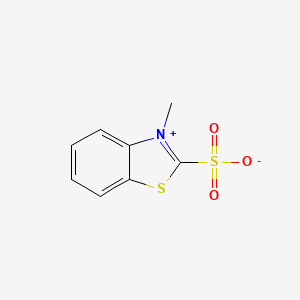

This compound is a specific example of a sulfonated benzothiazolium compound that exists as a zwitterionic inner salt. smolecule.comlookchem.com Its chemical structure is defined by a benzothiazole core that has been methylated at the nitrogen atom in position 3, creating a positive charge, and sulfonated at the carbon atom in position 2, which bears a negative charge. smolecule.comlookchem.com

A primary characteristic of this compound is its enhanced solubility in water, a direct consequence of the polar sulfonate group. smolecule.com The synthesis of this compound and related ionic liquids can be achieved through methods that involve the quaternization of the benzothiazole nitrogen, followed by a sulfonation step or an anion exchange. smolecule.com One approach involves reacting 3-methyl-2-mercaptobenzothiazole with an alkylating agent, which is then oxidized to form the sulfonate group. smolecule.com

Research on this compound and its derivatives is driven by their potential in various applications. Studies have pointed to its potential as an antibacterial agent. smolecule.com Furthermore, related benzothiazolium structures are often utilized in the production of dyes and pigments. smolecule.com Investigations into structurally similar compounds, such as 3-methyl-2-alkylthio benzothiazolyl-based ionic liquids, have demonstrated that these molecules can exhibit both good water solubility and notable antibiotic activity, highlighting the potential for designing new functional materials based on this chemical scaffold. nih.govnih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4329-95-7 | lookchem.comguidechem.com |

| Molecular Formula | C₈H₇NO₃S₂ | lookchem.com |

| Canonical SMILES | C[N+]1=C(SC2=CC=CC=C21)S(=O)(=O)[O-] | lookchem.com |

| Synonyms | Benzothiazolium, 3-methyl-2-sulfo-, inner salt; 3-methylbenzothiazolium 2-sulfonate | lookchem.com |

| Structural Feature | Zwitterionic (Inner Salt) | lookchem.com |

| Key Functional Groups | Benzothiazolium cation, Sulfonate anion | smolecule.com |

| Predicted Property | Enhanced water solubility | smolecule.com |

Structure

3D Structure

Properties

CAS No. |

4329-95-7 |

|---|---|

Molecular Formula |

C8H7NO3S2 |

Molecular Weight |

229.3 g/mol |

IUPAC Name |

3-methyl-1,3-benzothiazol-3-ium-2-sulfonate |

InChI |

InChI=1S/C8H7NO3S2/c1-9-6-4-2-3-5-7(6)13-8(9)14(10,11)12/h2-5H,1H3 |

InChI Key |

FIJVCJCTVIZODF-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C(SC2=CC=CC=C21)S(=O)(=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for 3 Methyl 2 Sulphonatobenzothiazolium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. For 3-Methyl-2-sulphonatobenzothiazolium, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR and Carbon (¹³C) NMR

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the methyl group attached to the nitrogen atom. The aromatic region would likely display a complex multiplet pattern, indicative of the four protons on the benzene (B151609) ring. Based on related benzothiazolium structures, these protons would resonate in the downfield region, typically between δ 7.5 and 8.2 ppm, due to the deshielding effect of the aromatic ring currents and the positively charged thiazolium ring. The N-methyl group would present as a sharp singlet, anticipated in the region of δ 4.1 to 4.3 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum would show signals for the carbon atoms of the benzothiazole core and the N-methyl group. The quaternary carbon of the sulfonate group (C2) would be significantly deshielded. The aromatic carbons would appear in the typical range of δ 115 to 140 ppm, while the N-methyl carbon would be observed further upfield.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-CH₃ | ~4.2 | s | ~35 |

| Ar-H | 7.5 - 8.2 | m | 115 - 140 |

| Ar-H | 7.5 - 8.2 | m | |

| Ar-H | 7.5 - 8.2 | m | |

| Ar-H | 7.5 - 8.2 | m | |

| Ar-C (quaternary) | - | - | 120 - 145 |

| Ar-C (quaternary) | - | - | |

| C2-SO₃⁻ | - | - | ~160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

For a polar and charged molecule like this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the method of choice. This soft ionization technique allows the intact molecule to be transferred into the gas phase, enabling the precise determination of its molecular weight. In the positive ion mode, the molecular ion peak [M+H]⁺ would be expected, while in the negative ion mode, [M-H]⁻ might be observed, although as an inner salt, it may be detected as the neutral molecule's radical cation [M]⁺• or as adducts with solvent or salt ions. High-resolution measurements provide the exact mass, which can be used to confirm the elemental formula (C₈H₇NO₃S₂).

Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would induce fragmentation, providing valuable structural insights. Plausible fragmentation pathways could involve the loss of SO₃, cleavage of the thiazole (B1198619) ring, or loss of the methyl group.

Expected HR-ESI-MS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₈H₈NO₃S₂⁺ | 229.9940 | To be determined |

| [M+Na]⁺ | C₈H₇NNaO₃S₂⁺ | 251.9759 | To be determined |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Strong bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻) would be prominent, typically appearing in the regions of 1030-1080 cm⁻¹ and 1200-1280 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the benzothiazole ring would appear in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group and the aromatic ring would be found at lower wavenumbers.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations and the S-O symmetric stretch of the sulfonate group would be expected to show strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | 1450 - 1600 |

| SO₃⁻ Asymmetric Stretch | 1200 - 1280 | Weak or inactive |

| SO₃⁻ Symmetric Stretch | 1030 - 1080 | 1030 - 1080 (Strong) |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are employed to investigate the optical properties of a compound, which are determined by its electronic structure and the transitions between electronic energy levels.

Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would typically be a mirror image of the absorption spectrum, shifted to a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the emission properties and can provide insights into the excited-state dynamics of the molecule.

Anticipated Optical Properties of this compound

| Parameter | Expected Range |

|---|---|

| Absorption Maximum (λmax) | 250 - 400 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | To be determined (if fluorescent) |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For benzothiazolium derivatives, the absorption spectra are typically characterized by bands corresponding to π → π* and n → π* transitions. The conjugated π-electron system of the benzothiazole ring is the primary chromophore responsible for these absorptions.

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding the electronic absorption spectra of benzothiazole derivatives. These calculations help in assigning the observed absorption bands to specific electronic transitions, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For substituted benzothiazoles, the nature and position of the substituent can significantly influence the energies of these frontier orbitals and, consequently, the absorption maxima (λmax).

In a theoretical study on various benzothiazole derivatives, the calculated absorption wavelengths were found to be in the range of 264.65 nm to 277.23 nm, with these transitions being attributed to HOMO-LUMO excitations. The introduction of different functional groups can lead to either a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. For instance, the introduction of an auxiliary electron-withdrawing group into the heterocyclic benzene ring of push-pull benzothiazolium chromophores has been shown to cause a substantial red shift of the intramolecular charge-transfer band.

| Compound | Calculated λmax (nm) | Electronic Transition |

| Benzothiazole (BTH) | 264.65 | HOMO → LUMO |

| 2-hydroxybenzothiazole | Not Specified | Not Specified |

| 2-aminobenzothiazole | Not Specified | Not Specified |

| 2-mercaptobenzothiazole (B37678) | Not Specified | Not Specified |

| 2-(methylthio)benzothiazole | Not Specified | Not Specified |

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy provides insights into the luminescent properties of molecules, offering information on their excited state dynamics. Benzothiazole derivatives are known to exhibit fluorescence, and their emission properties can be tuned by structural modifications. The emission typically arises from the relaxation of an electron from the LUMO to the HOMO.

The luminescent properties of benzothiazolium salts can be influenced by their environment and molecular structure. For example, a benzothiazolium-functionalized metal-organic framework (MOF), NU-1000-BzTz, exhibits an emission maximum at 490 nm, which is red-shifted compared to the parent MOF (450 nm). This demonstrates that the incorporation of the benzothiazolium moiety can alter the luminescent behavior of the system. Furthermore, this material showed a reversible blue shift in its emission band from 490 nm to 450 nm in the presence of certain anions, indicating its potential as a luminescent sensor. unibo.it

Theoretical studies on benzothiazole-based fluorescent probes have been conducted to understand the influence of substituents on their photophysical properties. These studies investigate phenomena such as the excited-state intramolecular proton transfer (ESIPT) behavior, which can significantly affect the fluorescence emission. The simulated fluorescence spectra of these compounds help in predicting their potential as fluorescent probes.

Although specific experimental fluorescence data for this compound is scarce, the following table summarizes the luminescent properties of a related benzothiazolium-functionalized material.

| Material | Excitation Wavelength (nm) | Emission Maximum (λmax, em) (nm) |

| NU-1000 (Parent MOF) | Not Specified | 450 |

| NU-1000-BzTz | Not Specified | 490 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While a specific crystal structure for this compound was not found in the surveyed literature, crystallographic studies of other benzothiazolium salts have provided valuable insights into their solid-state structures. These studies are crucial for understanding structure-property relationships. For instance, the crystal structure of a push-pull benzothiazolium salt, [6-NO2-1]PF6·(CH3)2CO, has been determined, providing a basis for understanding its nonlinear optical properties. acs.org

The supramolecular assembly of related heterocyclic compounds, such as benzimidazole (B57391) derivatives, is often driven by noncovalent interactions like metal coordination and π-π stacking. researchgate.net It is plausible that this compound, with its aromatic rings and charged moieties, would also engage in similar interactions to form well-defined supramolecular structures in the solid state.

The following table presents a hypothetical representation of the kind of data that would be obtained from an X-ray crystallographic analysis of this compound.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1987.6 |

| Z | 4 |

Electrochemical Characterization Methods for Redox Behavior

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox behavior of molecules, providing information on their oxidation and reduction potentials. For benzothiazolium salts, the heterocyclic ring can undergo redox processes. The electrochemical properties are of interest for applications in areas such as organic electronics and redox-active materials.

Systematic studies on a series of azolium salts, including benzothiazolium salts, have shown that their redox properties can be finely tuned. The reduction potential of the thiazolium ring can be adjusted by modifying the electronic properties of the N-aryl substituent. wisc.edu This tunability is a key aspect of designing benzothiazolium-based materials with specific electrochemical characteristics.

The reductive dimerization of 2-substituted 3-methylbenzothiazolium salts has been studied, and the resulting dimeric compounds exhibit interesting electrochemical behavior. The 2,2'-bibenzo[d]thiazoles show oxidation potentials that are comparable to that of ferrocene (B1249389) and can be converted back to the corresponding benzothiazolium cations by mild oxidants. rsc.org

While specific redox potential values for this compound are not explicitly detailed in the available literature, the general electrochemical behavior of benzothiazolium salts suggests that it would exhibit redox activity. The table below provides a summary of the electrochemical behavior observed for related benzothiazolium systems.

| System | Electrochemical Process | Key Findings |

| N-arylthiazolium salts | Reduction | Reduction potential can be tuned by the electronic nature of the N-aryl group. wisc.edu |

| 2-substituted 3-methylbenzothiazolium salts | Reductive Dimerization | Dimeric products show oxidation potentials similar to ferrocene. rsc.org |

Theoretical and Computational Investigations of 3 Methyl 2 Sulphonatobenzothiazolium Systems

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT has become a standard method for evaluating the structural and electronic characteristics of organic molecules due to its favorable balance of accuracy and computational cost. irjweb.comgrowingscience.com For electronically excited states, TD-DFT is a widely used extension that allows for the investigation of spectroscopic properties. researchgate.netresearchgate.net

The electronic structure of 3-Methyl-2-sulphonatobenzothiazolium can be thoroughly analyzed using DFT. Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electronic charge across the molecule.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A small energy gap suggests that a molecule is more reactive and can be easily polarized, indicating that charge transfer can readily occur within the molecule. irjweb.comnih.gov In thiazole (B1198619) and benzothiazole (B30560) derivatives, the HOMO is often localized on the electron-rich aromatic system, while the LUMO may be distributed across the heterocyclic ring and its substituents. irjweb.com

Charge distribution analysis, commonly performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom within the molecule. researchgate.netnih.gov This analysis is crucial for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which govern the molecule's interaction with other chemical species. nih.gov For this compound, the nitrogen and sulfur atoms in the thiazolium ring and the oxygen atoms of the sulphonate group are expected to carry significant negative charges, acting as electron-donating centers. irjweb.comnih.gov Conversely, certain carbon and hydrogen atoms would exhibit positive charges. nih.gov

Table 1: Representative Frontier Orbital Energies for a Benzothiazole System Calculated using DFT at the B3LYP/6-311G(d,p) level of theory. Data is illustrative for a related thiazole derivative.

| Parameter | Energy (eV) |

| HOMO Energy | -6.29 |

| LUMO Energy | -1.81 |

| Energy Gap (ΔE) | 4.48 |

This large energy gap implies high stability and lower chemical reactivity for the illustrative molecule. irjweb.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. growingscience.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in an experimental spectrum. researchgate.net

These theoretical spectra are invaluable for assigning specific electronic transitions observed experimentally. researchgate.net For a compound like this compound, the calculations can distinguish between different types of transitions, such as π→π* transitions localized on the benzothiazole aromatic system and n→π* transitions involving non-bonding electrons on heteroatoms. Furthermore, TD-DFT can be used to study how structural modifications or changes in the solvent environment affect the spectroscopic properties, providing a direct link between molecular structure and its observed color and light-absorbing capabilities. researchgate.net

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations typically model a molecule in isolation (gas phase) or with simplified solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. researchgate.netmdpi.com MD simulations model the motion of every atom in a system, including the solute (this compound) and a large number of surrounding solvent molecules (e.g., water).

These simulations are essential for understanding the solution-phase behavior of the compound. They can reveal how solvent molecules arrange themselves around the solute to form solvation shells and how these interactions influence the solute's conformational flexibility. For a zwitterionic compound, MD simulations can highlight the specific hydration patterns around the positively charged thiazolium ring and the negatively charged sulphonate group. The simulations can also be used to calculate dynamic properties such as diffusion coefficients and to rationalize the effects of different solvents on the compound's stability and aggregation behavior. researchgate.netmdpi.com

Computational Modeling of Intermolecular Interactions and Binding Modes

Understanding how this compound interacts with other molecules, particularly biological targets like proteins, is crucial for many of its applications. Computational techniques such as molecular docking and MD simulations are used to model these intermolecular interactions and predict binding modes. semanticscholar.orgresearchgate.net

Molecular docking is a method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. semanticscholar.org In these simulations, the this compound molecule would be treated as a ligand and docked into the binding site of a target receptor. The results can identify plausible binding poses and highlight the key intermolecular forces stabilizing the complex, such as:

Electrostatic Interactions: Arising from the attraction between the negatively charged sulphonate group and positively charged residues in the binding pocket.

Hydrogen Bonds: Formed between the oxygen atoms of the sulphonate group and hydrogen bond donor residues.

Hydrophobic Interactions: Involving the aromatic benzothiazole core and nonpolar residues. smolecule.com

Following docking, MD simulations can be used to refine the predicted binding pose and assess the stability of the ligand-receptor complex over time, providing a more dynamic and realistic picture of the binding event. researchgate.netnih.gov

Analysis of Zwitterionic Nature and its Influence on Molecular Properties

This compound is an inner salt, possessing a formal positive charge on the quaternary nitrogen of the thiazolium ring and a formal negative charge on the sulphonate group. This distinct zwitterionic character is a dominant factor influencing its molecular properties.

Computational analysis can quantify this charge separation and its effects. The zwitterionic nature leads to a large ground-state dipole moment, which can be calculated using DFT. researchgate.net This high polarity significantly impacts the compound's physical properties:

Solubility: The presence of distinct positive and negative poles enhances interactions with polar solvents like water, leading to increased aqueous solubility.

Intermolecular Forces: In the solid state, strong electrostatic interactions between the charged moieties of adjacent molecules dictate the crystal packing arrangement.

Reactivity: The charge distribution influences the molecule's electrostatic potential, creating well-defined electron-rich and electron-poor regions that guide its interactions with other molecules. nih.gov

Theoretical studies on similar zwitterionic systems have shown that this charge separation can lead to a lengthening of multiple bonds and a shortening of single bonds, promoting electron delocalization throughout the molecular framework. growingscience.com

Advanced Reactivity and Reaction Mechanisms of 3 Methyl 2 Sulphonatobenzothiazolium

Study of Intramolecular Cyclization and Rearrangement Reactions

The potential for 3-Methyl-2-sulphonatobenzothiazolium to undergo intramolecular cyclization and rearrangement is an area of active investigation. The strategic placement of the sulphonate group at the 2-position of the benzothiazolium ring system creates a potential leaving group, which could facilitate intramolecular reactions under specific conditions. Research in this area explores the possibility of cyclization events initiated by the displacement of the sulphonate moiety by a nucleophilic center within an appended side chain at the 3-methyl position, should one be introduced.

Furthermore, rearrangement reactions of the benzothiazolium skeleton itself, while less common, are theoretically plausible. Such transformations would likely proceed through high-energy intermediates and require specific energetic inputs, such as thermal or photochemical stimuli. The stability of the aromatic benzothiazolium ring system, however, suggests that significant activation energy would be required to induce such rearrangements.

Intermolecular Reactions with Electrophiles and Nucleophiles

The reactivity of this compound towards external reagents is multifaceted. The electron-deficient nature of the benzothiazolium ring, particularly at the 2-position, makes it susceptible to nucleophilic attack. The sulphonate group, being a good leaving group, can be displaced by a range of nucleophiles. This reactivity allows for the introduction of various functional groups at the 2-position, leading to the synthesis of a diverse array of benzothiazole (B30560) derivatives.

Conversely, while the core ring system is electron-poor, the benzene (B151609) portion of the molecule can undergo electrophilic substitution reactions. The directing effects of the fused thiazolium ring and the influence of the methyl group play a crucial role in determining the regioselectivity of such substitutions. Mechanistic studies in this area focus on elucidating the transition states and intermediates involved in these transformations.

Photochemical and Photophysical Reaction Pathways

The interaction of this compound with light opens up a realm of photochemical and photophysical processes. The extended π-system of the benzothiazolium core allows for the absorption of ultraviolet and visible light, leading to the formation of electronically excited states. The fate of these excited states is a key area of study.

Excited State Relaxation Dynamics

Upon photoexcitation, this compound molecules are promoted to higher energy singlet states. The subsequent relaxation of these excited states can occur through several pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. The quantum yields of these processes are dependent on the molecular environment, such as the polarity of the solvent. Time-resolved spectroscopic techniques are employed to measure the lifetimes of the excited states and to map the dynamics of their decay. Understanding these relaxation pathways is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and as photosensitizers.

Photoisomerization Processes

While less common for rigid aromatic systems, the possibility of photoisomerization in derivatives of this compound, particularly those with flexible side chains, cannot be entirely ruled out. Photoisomerization would involve a light-induced change in the geometric or structural arrangement of the molecule. Such processes are highly dependent on the nature of the excited state potential energy surface and the presence of accessible conical intersections that facilitate the transformation from one isomer to another.

Mechanistic Studies of Catalytic Applications

The unique electronic properties of the this compound scaffold suggest its potential utility in catalysis. The electron-deficient nature of the thiazolium ring can be harnessed to activate substrates in a manner analogous to N-heterocyclic carbene (NHC) catalysis, should the sulphonate group be replaced by a catalytically active moiety.

Mechanistic investigations into the potential catalytic applications would focus on identifying the key steps in a proposed catalytic cycle. This includes substrate binding, activation, transformation, and product release. Computational modeling, in conjunction with experimental kinetic studies, would be instrumental in elucidating the reaction pathways and identifying the rate-determining steps. The stability of the benzothiazolium ring under catalytic conditions is a critical factor that would be assessed in these studies.

Applications in Advanced Materials and Chemical Technologies

Role as Chromophores and Fluorophores in Dye Development

The benzothiazolium core of 3-Methyl-2-sulphonatobenzothiazolium serves as a versatile scaffold for the construction of chromophores and fluorophores. The inherent charge and the ability to modify its structure allow for the tuning of its photophysical properties, making it a key building block in the synthesis of novel dyes.

The development of far-red and near-infrared (NIR) emitting dyes is of significant interest for applications in biological imaging and materials science due to advantages like deeper tissue penetration and reduced background autofluorescence. jacksonimmuno.com General design principles for shifting the emission of organic fluorophores to longer wavelengths are often applied to benzothiazolium-based structures. These strategies typically involve:

Extension of π-Conjugation: Increasing the length of the conjugated system is a fundamental approach to red-shift the absorption and emission maxima. For benzothiazolium derivatives, this can be achieved by introducing conjugated linkers or fusing aromatic rings to the core structure.

Donor-Acceptor (D-A) Architecture: Creating intramolecular charge transfer (ICT) character by incorporating electron-donating and electron-accepting moieties into the molecular structure can effectively lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to red-shifted emission. The positively charged benzothiazolium ring can act as a potent electron acceptor.

Structural Rigidity: Enhancing the structural rigidity of the dye molecule can minimize non-radiative decay pathways, thereby increasing the fluorescence quantum yield. This can be accomplished by introducing bridging groups or sterically bulky substituents that restrict rotational and vibrational freedom. For instance, the synthesis of a benzothiazolium-thioxanthene hemicyanine dye resulted in a NIR fluorescent probe with absorption and emission maxima at 750 nm and 795 nm, respectively, in aqueous solution. researchgate.net

While specific research detailing the synthesis of far-red or NIR dyes directly from this compound is not extensively documented in the provided search results, the principles governing the design of such dyes are well-established and applicable to this class of compounds. The combination of the benzothiazolium acceptor with various donor groups and π-systems is a promising strategy for creating novel long-wavelength emitting dyes.

The optical properties of dyes derived from the benzothiazolium scaffold can be highly sensitive to their local environment, a phenomenon that can be exploited in sensing applications.

Solvatochromism: This refers to the change in the color of a substance when it is dissolved in different solvents. This effect arises from the differential solvation of the ground and excited states of the dye molecule. Benzothiazole-based dyes have been shown to exhibit solvatochromism. The change in absorption and emission spectra in solvents of varying polarity can provide insights into the electronic structure and dipole moments of the dye molecules.

Halochromism: This is the phenomenon of color change with a change in pH. The fluorescence intensities of certain uncharged benzothiazole-based dyes have been found to be pH-dependent when bound to DNA, suggesting that the protonation state of the dye influences its photophysical properties. rsc.org For sulfonated dyes, the charge of the sulfonate group can influence the pKa of other functional groups within the molecule, potentially leading to pH-sensitive spectral changes. The color change of sulfonphthaleine dyes, which also contain sulfonate groups, is a well-studied example of halochromism driven by pH-dependent structural changes. frontiersin.org While direct studies on the halochromism of this compound are not detailed in the provided results, the presence of the sulfonate group and the benzothiazolium core suggests a potential for pH-dependent optical properties.

Integration into Supramolecular Assemblies and Systems

The charged and aromatic nature of this compound makes it an interesting candidate for incorporation into supramolecular assemblies through non-covalent interactions.

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. Macrocyclic hosts like cyclodextrins and cucurbiturils are commonly used to encapsulate guest molecules, altering their physical and chemical properties.

While specific studies on the complexation of this compound as a guest were not found, the general principles of host-guest chemistry suggest its potential for such interactions. For instance, β-cyclodextrin has a hydrophobic inner cavity and is widely used to form inclusion complexes with a variety of guest molecules. mdpi.com The methyl and benzothiazolium parts of this compound could potentially be encapsulated within the cavity of a cyclodextrin, with the hydrophilic sulfonate group remaining exposed to the aqueous environment. Such complexation could influence the solubility, stability, and photophysical properties of the dye. Studies on the inclusion of sulfamethazine (B1682506) into β-cyclodextrin and methyl-β-cyclodextrin have shown that the aromatic part of the guest is included in the host cavity. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures. For dye molecules, this often occurs through π-π stacking and hydrophobic interactions. The aggregation behavior of benzothiazole-based hydrogels containing sulfonate and methyl groups has been studied, revealing the formation of higher-order aggregated species in aqueous conditions. nih.gov The presence of the sulfonate group can influence the aggregation process due to electrostatic interactions and its effect on solubility. The aggregation of dyes can lead to significant changes in their optical properties, such as shifts in the absorption and emission spectra, which can be either a desirable feature for certain applications or a challenge to overcome in others.

Utilization in Analytical Chemistry as Probes and Reagents

The responsive nature of benzothiazolium derivatives to their environment makes them valuable in the field of analytical chemistry for the development of sensors and probes.

Benzothiazole-based fluorescent probes have been developed for the selective detection of various analytes. For example, a benzothiazole (B30560) derivative has been synthesized to act as a fluorogenic chemosensor for cyanide ions (CN⁻) in environmental water samples and living cells. nih.gov The sensing mechanism is based on the nucleophilic addition of cyanide to the probe, which disrupts the intramolecular charge transfer and leads to a significant fluorescence enhancement.

Furthermore, benzothiazole-based structures have been utilized in the design of fluorescent probes for the detection of metal ions. The oxidative coupling reaction involving 3-methyl-2-benzothiazolinone hydrazone (MBTH), a related compound, has been used for the sensing of Tl³⁺ ions in water and urine samples. nih.gov This highlights the potential of the benzothiazolium scaffold in creating selective and sensitive analytical tools. While direct applications of this compound as an analytical probe are not explicitly detailed in the provided search results, the reactivity and photophysical properties of the benzothiazolium core suggest its potential for the development of novel sensors for a range of analytes.

Fluorescent Probes for Specific Molecular Recognition in Research

The benzothiazole core structure is a well-established fluorophore used in the design of small-molecule fluorescent probes. These probes are instrumental in detecting and imaging specific analytes within complex biological systems. The advantages of using benzothiazole derivatives include their high fluorescence quantum yield, significant Stokes shift, and high molar absorptivity. These properties allow for sensitive detection with minimal background interference.

While direct research singling out this compound as a specific probe is limited, the broader class of benzothiazole-based probes demonstrates the potential of this structural motif. For instance, various probes have been synthesized for the selective detection of metal ions and reactive species.

Key Research Findings on Benzothiazole-Based Probes:

Detection of Metal Ions: A benzothiazole-modified quinoline (B57606) Schiff base was developed as a fluorescent probe that exhibits high selectivity for Zn²⁺ ions, with a detection limit as low as 69.5 nM. This probe allows for the imaging of Zn²⁺ in living cells.

Sensing of Small Molecules: A novel probe incorporating a benzothiazole unit was designed for the detection of hydrazine (B178648) (N₂H₄). The probe showed a dramatic fluorescence enhancement in the presence of hydrazine, with a detection limit of 56 nM, and was successfully used to detect hydrazine in water samples and living zebrafish.

The design of these probes often relies on the principle of intramolecular charge transfer (ICT), where the benzothiazole unit acts as an electron acceptor. The binding of an analyte modulates the ICT process, leading to a measurable change in the fluorescence signal. The presence of the methyl group and the sulphonate group in this compound could be leveraged to fine-tune solubility and recognition properties in future probe designs.

| Probe Derivative | Target Analyte | Key Performance Metric | Application |

|---|---|---|---|

| Benzothiazole-Quinoline Schiff Base | Zn²⁺ | Detection Limit: 69.5 nM | Live Cell Imaging |

| 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenyl thiophene-2-carboxylate (B1233283) (PTN) | Hydrazine (N₂H₄) | Detection Limit: 56 nM | Water Sample Analysis & Zebrafish Imaging |

| 2-(2′-hydroxyphenyl) benzothiazole-based probe | SO₂ | 30-fold fluorescence intensity increase | Mitochondrial targeting in HeLa cells |

Reagents in Derivatization Strategies for Enhanced Detection in Metabolomics

In metabolomics, the analysis of small molecule metabolites by techniques like liquid chromatography-mass spectrometry (LC-MS) is a critical tool. However, many metabolites exhibit poor ionization efficiency or chromatographic retention, making them difficult to detect. Chemical derivatization is a strategy used to modify these metabolites, attaching a chemical tag that enhances their detectability.

Currently, there is no specific research literature detailing the use of this compound as a derivatization reagent for metabolomics. However, a closely related compound, 3-methyl-2-benzothiazolinone hydrazone (MBTH), is a well-known reagent used for the derivatization of aliphatic aldehydes and other carbonyl-containing compounds. nih.govoup.com The reaction of MBTH with an aldehyde forms a stable azine derivative, which can be readily detected. For example, MBTH has been used in methods to quantify carbonyl compounds in studies of soybean seeds and to analyze Amadori-PEs (a class of advanced glycation end products) in food and biological samples. oup.comresearchgate.net

While MBTH has proven utility, it is important to note that it is structurally and chemically distinct from this compound. The latter does not possess the hydrazone functional group necessary for the typical derivatization reactions that MBTH undergoes. Therefore, its application in this specific context has not been established.

Functional Materials Development for Optoelectronics and Nonlinear Optics

The development of organic materials with significant nonlinear optical (NLO) properties is crucial for applications in photonics, optical computing, and high-speed telecommunications. The key to a strong second-order NLO response in organic molecules is a "push-pull" architecture, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system.

Research has firmly established that the 3-methylbenzothiazolium cation is a highly effective electron-acceptor group for NLO applications. acs.orgresearchgate.netresearchgate.net When incorporated into push-pull chromophores, it consistently leads to materials with large molecular quadratic NLO responses (hyperpolarizability). acs.orgacs.org

Studies comparing benzothiazolium salts to their N-methylpyridinium analogues have demonstrated the superiority of the benzothiazolium unit. The replacement of a pyridinium (B92312) acceptor with a benzothiazolium acceptor results in:

Lower Intramolecular Charge-Transfer (ICT) Energies: The primary electronic transition in these molecules occurs at a lower energy (a red shift), indicating that the benzothiazolium unit is a more powerful electron acceptor. acs.org

Larger Static First Hyperpolarizabilities (β₀): Experimental measurements using techniques like Hyper-Rayleigh Scattering (HRS) and Stark spectroscopy confirm that benzothiazolium salts have significantly larger NLO responses than their pyridinium counterparts. acs.orgacs.org

These properties make benzothiazolium-based materials highly attractive for technologies like terahertz (THz) wave generation. optica.org For example, a crystal based on a benzothiazolium derivative, when pumped with a laser at 1560 nm, generated a THz spectrum covering up to ~15 THz with an amplitude over an order of magnitude higher than the standard inorganic ZnTe generator. optica.org The this compound compound fits this structural class and is therefore of high interest for the continued development of advanced optoelectronic materials.

| Compound Structure (Donor-Bridge-Acceptor) | Acceptor Group | ICT Energy (Eₘₐₓ in eV) | Static First Hyperpolarizability (β₀ in 10⁻³⁰ esu) |

|---|---|---|---|

| (Me₂N)Ph-(CH=CH)₁-Acceptor⁺ | N-Methylpyridinium | 2.74 | 105 |

| (Me₂N)Ph-(CH=CH)₁-Acceptor⁺ | 3-Methylbenzothiazolium | 2.41 | 155 |

| (Me₂N)Ph-(CH=CH)₂-Acceptor⁺ | N-Methylpyridinium | 2.61 | 165 |

| (Me₂N)Ph-(CH=CH)₂-Acceptor⁺ | 3-Methylbenzothiazolium | 2.28 | 260 |

| (Me₂N)Ph-(CH=CH)₃-Acceptor⁺ | N-Methylpyridinium | 2.54 | 220 |

| (Me₂N)Ph-(CH=CH)₃-Acceptor⁺ | 3-Methylbenzothiazolium | 2.21 | 360 |

Future Directions and Emerging Research Areas in 3 Methyl 2 Sulphonatobenzothiazolium Chemistry

Development of Novel and Efficient Synthetic Strategies for Structural Diversity

The synthetic accessibility and structural tunability of the benzothiazole (B30560) core are pivotal for exploring its wide-ranging applications. mdpi.com Future research will likely focus on developing more efficient and sustainable synthetic methodologies to generate a diverse library of 3-Methyl-2-sulphonatobenzothiazolium derivatives.

Key areas of development include:

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. Future strategies may involve the use of water as a solvent, visible-light-mediated reactions, and the elimination of harsh catalysts. organic-chemistry.orgresearchgate.net For instance, the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes can be achieved using an in situ-generated photosensitizing disulfide, which utilizes molecular oxygen and visible light, thus avoiding the need for external photosensitizers. organic-chemistry.orgnih.govacs.org

Advanced Catalysis: The use of transition-metal-catalyzed cyclization and biocatalysis will likely be explored to create diverse analogs with high precision and yield. mdpi.com

Combinatorial Chemistry: The generation of combinatorial libraries of this compound derivatives will enable high-throughput screening for various biological activities and material properties.

Anion Exchange Techniques: Fine-tuning the physicochemical properties of this compound-based ionic liquids, such as solubility and electrochemical stability, can be achieved through anion exchange methods. smolecule.com

These advancements in synthetic strategies will not only provide access to novel derivatives but also contribute to a more sustainable and cost-effective production of these valuable compounds.

Integration of Advanced Characterization Methodologies with In Situ Studies

A thorough understanding of the structure, properties, and reaction dynamics of this compound and its derivatives is crucial for their rational design and application. The integration of advanced characterization techniques with in situ studies is an emerging area that promises to provide unprecedented insights.

Future research will likely employ a combination of spectroscopic and analytical methods, including:

Spectroscopic Techniques: Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and mass spectrometry will continue to be essential for the structural elucidation of newly synthesized derivatives. researchgate.netnih.gov

In Situ Monitoring: Techniques that allow for the real-time monitoring of reactions, such as in situ spectroscopy, will be invaluable for understanding reaction mechanisms and kinetics. This can help in optimizing reaction conditions and identifying transient intermediates. nih.gov

Crystallography: X-ray crystallography will provide precise information on the three-dimensional structure of these compounds, which is critical for understanding their interactions with biological targets and their solid-state properties.

The data obtained from these advanced characterization methods will be instrumental in building a comprehensive understanding of the structure-property relationships within this class of compounds.

Synergistic Experimental and Computational Approaches for Mechanistic Understanding

The synergy between experimental studies and computational modeling is a powerful tool for elucidating reaction mechanisms and predicting the properties of novel compounds. This integrated approach is becoming increasingly central to the study of benzothiazolium derivatives.

Future research in this area will focus on:

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations are being used to investigate the electronic structure, molecular orbital characteristics, and chemical reactivity of benzothiazolium derivatives. smolecule.commdpi.com These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's electronic properties and reactivity. mdpi.com

Molecular Docking: In the context of medicinal chemistry, molecular docking studies are employed to predict the binding modes and affinities of this compound derivatives with various biological targets, such as enzymes and receptors. smolecule.comnih.govmdpi.com These studies can guide the design of more potent and selective therapeutic agents. For example, docking studies on benzothiazole derivatives have shown binding energies ranging from -6.8 to -10.6 kcal/mol with protein kinase targets. smolecule.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities or physicochemical properties. smolecule.com These models can then be used to predict the properties of yet-to-be-synthesized compounds, thereby accelerating the discovery process.

The integration of these computational methods with experimental validation will provide a deeper mechanistic understanding and facilitate the rational design of this compound derivatives with tailored functionalities.

Exploration of New Application Domains in Interdisciplinary Chemical Science

The unique chemical and physical properties of this compound and its derivatives make them attractive candidates for a wide range of applications across various scientific disciplines. While their potential in pharmaceuticals is being actively explored, future research is expected to unveil new and exciting application domains. smolecule.com

Emerging areas of application include:

Materials Science: The benzothiazole scaffold is being investigated for its use in the development of novel chromophores for applications in nonlinear optics and two-photon absorption. acs.org The tunability of their electronic properties makes them suitable for creating advanced materials with specific optical and electronic characteristics.

Agrochemicals: There is potential for the application of this compound derivatives as fungicides or herbicides, although further research is needed to confirm their efficacy and safety in this context. smolecule.com

Biotechnology: The fluorescent properties of some benzothiazole derivatives could be harnessed for the development of probes for bio-imaging and sensing applications.

Cosmeceuticals: Benzothiazole derivatives have been investigated for their antioxidant and photoprotective properties, suggesting their potential use in skin care products. nih.govnih.gov

The exploration of these new application domains will require interdisciplinary collaborations between chemists, biologists, materials scientists, and engineers, further expanding the impact of this compound chemistry.

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-Methyl-2-sulphonatobenzothiazolium derivatives?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. For example, reductive amination or nucleophilic substitution reactions are used to introduce sulfonate groups. Key steps include:

- Solvent-free reductive amination with aldehydes under reflux conditions, monitored by TLC (Chloroform:Methanol, 7:3) .

- Stepwise sulfonation using sulfonic acid derivatives, ensuring precise stoichiometry to avoid over-sulfonation .

- Purification via column chromatography or recrystallization to isolate high-purity products .

Advanced Question: How do reaction conditions (e.g., solvent, temperature) influence the yield and purity of this compound derivatives?

Methodological Answer:

Optimizing reaction parameters is critical:

- Temperature control : Elevated temperatures (e.g., reflux in ethanol) accelerate reaction rates but may promote side reactions. For example, hydrazine hydrate reactions require reflux to achieve >90% conversion .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonation steps, while non-polar solvents reduce byproduct formation in cyclization reactions .

- Catalyst use : Acidic or basic catalysts (e.g., H<sup>+</sup> or K2CO3) modulate reaction pathways, as seen in benzothiazole ring formation .

Basic Question: Which analytical techniques are essential for confirming the structure of synthesized this compound derivatives?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is required:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methylsulfonyl group at C-2) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting trace impurities .

- HPLC : Quantifies purity (>95% is typical for research-grade compounds) and identifies unreacted intermediates .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for these compounds?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .

- DFT calculations : Predicts theoretical spectra (e.g., IR, NMR) to compare with experimental data, addressing discrepancies in peak assignments .

- Deuterated solvent screening : Eliminates solvent-induced shifts, as seen in DMSO-d6 vs. CDCl3 .

Advanced Question: What mechanistic insights explain the reactivity of the methylsulfonyl group in this compound derivatives?

Methodological Answer:

The methylsulfonyl group acts as both an electron-withdrawing and stabilizing moiety:

- Electrophilic activation : Enhances reactivity at adjacent positions, facilitating nucleophilic attacks (e.g., in cross-coupling reactions) .

- Hydrogen-bonding interactions : Stabilizes transition states in enzymatic inhibition studies, as observed in benzothiazole-based protease inhibitors .

- Resonance effects : Delocalizes electron density, reducing susceptibility to oxidative degradation .

Basic Question: What purification techniques are optimal for isolating this compound derivatives?

Methodological Answer:

Purification depends on solubility and polarity:

- Recrystallization : Use ethanol/water mixtures for high-melting-point derivatives (e.g., mp >200°C) .

- Flash chromatography : Employ silica gel with gradient elution (e.g., Hexane:EtOAc 10:1 to 1:1) for polar intermediates .

- Ion-exchange resins : Separate sulfonated derivatives from non-ionic byproducts .

Advanced Question: How can researchers assess the stability of this compound derivatives under varying pH and temperature conditions?

Methodological Answer:

Stability studies require controlled degradation experiments:

- pH-dependent hydrolysis : Incubate compounds in buffered solutions (pH 1–13) and monitor decomposition via HPLC at 25–60°C .

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., >230°C for methylsulfonyl derivatives) .

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation kinetics, critical for storage protocol design .

Advanced Question: What strategies mitigate competing side reactions during the synthesis of benzothiazole-sulfonate hybrids?

Methodological Answer:

Side reactions (e.g., over-sulfonation or ring-opening) are minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.